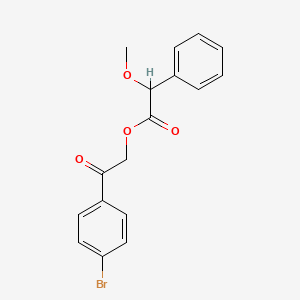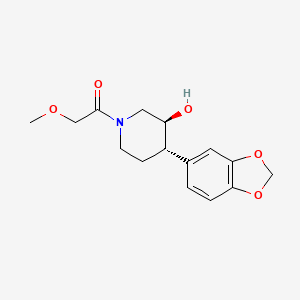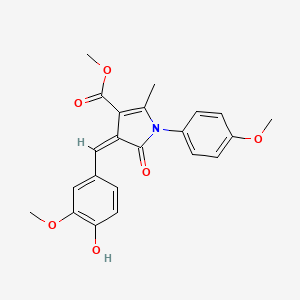![molecular formula C15H16FN3O3 B3916546 ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916546.png)
ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate, also known as EF-24, is a synthetic compound that belongs to the class of chalcones. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Applications De Recherche Scientifique
Ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound induces cell death in cancer cells by activating the apoptotic pathway and inhibiting the NF-κB signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
This compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound also reduces the expression of COX-2 and iNOS, which are enzymes involved in inflammation. Furthermore, this compound has been shown to reduce oxidative stress and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
Ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate exerts its biological effects by modulating various signaling pathways. It inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer. This compound also activates the Nrf2 signaling pathway, which is involved in antioxidant defense. Furthermore, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces cell death in cancer cells, and sensitizes cancer cells to chemotherapy and radiotherapy. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound reduces oxidative stress and protects against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experiments. Furthermore, this compound has not been extensively studied in vivo, which may limit its potential for clinical use.
Orientations Futures
There are several future directions for research on ethyl 4-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate. One area of research is the development of new this compound analogs with improved solubility and bioavailability. Another area of research is the study of this compound in vivo, to determine its efficacy and safety in animal models. Furthermore, this compound could be studied in combination with other drugs to determine its potential for synergistic effects. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, this compound is a synthetic compound with a range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It is synthesized through a reaction between ethyl 4-bromobutanoate and 3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in the presence of a base. This compound exerts its biological effects by modulating various signaling pathways, and has a range of biochemical and physiological effects. While this compound has several advantages for research purposes, there are also limitations to its use. Future research on this compound could lead to the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-2-22-15(21)8-7-14(20)17-13-9-12(18-19-13)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNBOILVXPGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NNC(=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B3916464.png)

![N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3916472.png)
![4-(cyclohexylmethyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3916473.png)
![butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3916474.png)
![1-[2-hydroxy-3-(3-{[(3-isopropoxypropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B3916476.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916478.png)




amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3916509.png)
![3-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916523.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-(phenoxymethyl)-1,3-oxazole](/img/structure/B3916538.png)
